4-Chloro-3-(methylsulfanyl)quinoline
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Overview
Description
4-Chloro-3-(methylsulfanyl)quinoline is a heterocyclic compound with the molecular formula C10H8ClNS and a molecular weight of 209.7 g/mol . It belongs to the quinoline family and is characterized by a chlorine atom at the 4th position and a methylsulfanyl group at the 3rd position on the quinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-(methylsulfanyl)quinoline can be achieved through several methods. One common approach involves the reaction of quinoline with 4-methoxy-3-(methylthio)quinoline under specific conditions . Another method includes the use of molecular iodine as a catalyst in ethanol, combining iodine and silica gel under solvent-free conditions . These methods aim to provide efficient and sustainable routes for the synthesis of quinoline derivatives.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and solvent-free conditions are often employed to make the process more environmentally friendly and cost-effective .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-(methylsulfanyl)quinoline undergoes various chemical reactions, including:
Oxidation: This reaction involves the introduction of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide derivatives, while substitution reactions can produce various halogenated quinoline compounds .
Scientific Research Applications
4-Chloro-3-(methylsulfanyl)quinoline has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Chloro-3-(methylsulfanyl)quinoline involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or modulator of various enzymes and receptors, affecting cellular processes such as signal transduction, gene expression, and metabolic pathways . The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-Chloroquinoline: Similar structure but lacks the methylsulfanyl group.
3-Methylsulfanylquinoline: Similar structure but lacks the chlorine atom.
4-Methoxy-3-(methylthio)quinoline: Similar structure with a methoxy group instead of a chlorine atom.
Uniqueness
4-Chloro-3-(methylsulfanyl)quinoline is unique due to the presence of both chlorine and methylsulfanyl groups on the quinoline ring. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
4-chloro-3-methylsulfanylquinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNS/c1-13-9-6-12-8-5-3-2-4-7(8)10(9)11/h2-6H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNHNWVZKRDIFAP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C2=CC=CC=C2N=C1)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00574473 |
Source
|
Record name | 4-Chloro-3-(methylsulfanyl)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00574473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83936-07-6 |
Source
|
Record name | 4-Chloro-3-(methylsulfanyl)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00574473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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